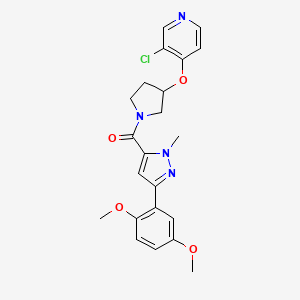![molecular formula C13H15N3O2S B2673824 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 741731-80-6](/img/structure/B2673824.png)
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, also known as EMTA, is a synthetic compound that has been used in a variety of scientific applications. EMTA is a relatively new compound, and as such, there is still much to learn about its various properties and potential uses.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated that compounds containing the 1,2,4-triazole ring, similar to the one in the specified chemical, exhibit antimicrobial activities. For instance, certain derivatives have shown inhibitory effects against microorganisms, although they did not display antifungal activity against yeast-like fungi. This highlights the potential of these compounds in developing antimicrobial treatments (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Anti-Inflammatory Properties
Some derivatives of 1,2,4-triazole, structurally related to the specified compound, have been identified to exhibit anti-inflammatory activities. This suggests a possible avenue for developing new anti-inflammatory drugs (Virmani & Hussain, 2014).
Central Nervous System Effects
Studies on compounds with a similar structure, involving 1,2,4-triazole, have explored their effects on the central nervous system (CNS) in mice. These findings provide a foundation for further research into the potential CNS-related applications of such compounds (Maliszewska-Guz et al., 2005).
Acute Toxicity and Physical-Chemical Properties
Investigations into the acute toxicity of derivatives of 1,2,4-triazoles have shown that these compounds are mostly non-toxic or low-toxic, with significant variance in their lethal dose ranges. This aspect is crucial in considering their potential therapeutic applications (Salionov, 2015).
Antitumor Activity
The synthesis and evaluation of certain 1,2,4-triazole derivatives have shown promising results in terms of antitumor activity. This paves the way for the potential use of such compounds in cancer therapy (Hu, Hou, Xie, & Huang, 2008).
Structural and Spectral Analysis
Advanced techniques like XRD, NMR, and DFT have been employed to analyze the structure of compounds containing the triazole ring. This is crucial for understanding the chemical behavior and potential applications of these compounds (Fizer et al., 2021).
Propiedades
IUPAC Name |
2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-16-12(10-7-5-4-6-9(10)2)14-15-13(16)19-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJOXKPOSMNFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

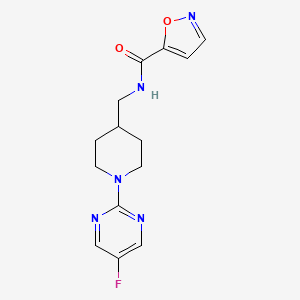
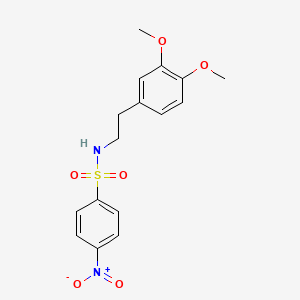
![2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2673744.png)
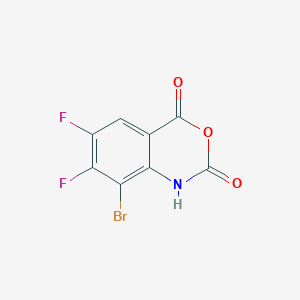
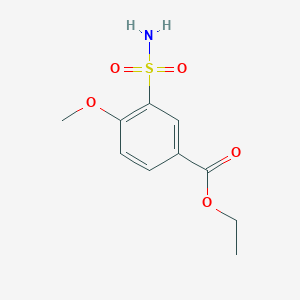

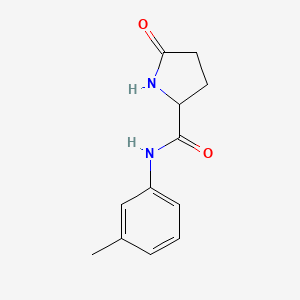
![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)
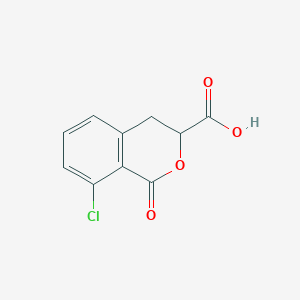

![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)
